molecular formula C28H21N3O3S2 B316803 ETHYL (2Z)-2-[(1H-INDOL-3-YL)METHYLIDENE]-3-OXO-7-PHENYL-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-2-[(1H-INDOL-3-YL)METHYLIDENE]-3-OXO-7-PHENYL-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B316803
M. Wt: 511.6 g/mol
InChI Key: BPCBQPQNGDTEHU-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(1H-indol-3-ylmethylene)-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

The synthesis of ETHYL (2Z)-2-[(1H-INDOL-3-YL)METHYLIDENE]-3-OXO-7-PHENYL-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of indole-3-carbaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with thiourea and subsequent reactions to introduce the phenyl and thienyl groups . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The indole moiety is known to interact with various biological targets, contributing to the compound’s antiviral, anti-inflammatory, and anticancer activities . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Ethyl 2-(1H-indol-3-ylmethylene)-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other indole derivatives and thiazolopyrimidine compounds. Similar compounds include:

Properties

Molecular Formula

C28H21N3O3S2

Molecular Weight

511.6 g/mol

IUPAC Name

ethyl (2Z)-2-(1H-indol-3-ylmethylidene)-3-oxo-7-phenyl-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H21N3O3S2/c1-2-34-27(33)23-24(17-9-4-3-5-10-17)30-28-31(25(23)21-13-8-14-35-21)26(32)22(36-28)15-18-16-29-20-12-7-6-11-19(18)20/h3-16,25,29H,2H2,1H3/b22-15-

InChI Key

BPCBQPQNGDTEHU-JCMHNJIXSA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CNC5=CC=CC=C54)S2)C6=CC=CC=C6

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C/C4=CNC5=CC=CC=C54)/S2)C6=CC=CC=C6

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CNC5=CC=CC=C54)S2)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.